

Technical Guide: Physicochemical Profile of W-18-d4 and its Non-Deuterated Analogs

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Compound of Interest

Compound Name: W-18-d4 (CRM)

Cat. No.: B1164550

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Disclaimer: Publicly available scientific literature and reference materials do not contain information specifically on a compound designated "W-18-d4". The following guide provides a comprehensive overview of the chemical properties and structure of the closely related deuterated compound, nor-W-18-d4, and its parent compound, W-18. This information is intended for researchers, scientists, and drug development professionals.

Introduction

W-18 is a potent analgesic compound that has been the subject of forensic and research interest.^[1] Its deuterated analog, specifically nor-W-18-d4, serves as an essential analytical reference standard. It is primarily used as an internal standard for the accurate quantification of nor-W-18, a dealkylation metabolite of W-18, in various samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).^[2] The inclusion of a stable isotope-labeled internal standard like nor-W-18-d4 is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of quantitative analytical methods.

Chemical Structure and Properties

The structural and chemical data for nor-W-18-d4 and its parent compound W-18 are summarized below.

nor-W-18-d4

nor-W-18-d4 is a deuterated form of nor-W-18, a metabolite of W-18.[\[2\]](#) The deuterium labeling is on the benzene ring.

Table 1: Chemical Properties of nor-W-18-d4[\[2\]](#)

Property	Value
Formal Name	4-chloro-N-(3,4,5,6-tetrahydropyridin-2-yl)benzene-d4-sulfonamide
CAS Number	2701349-29-1
Molecular Formula	C11H9D4ClN2O2S
Formula Weight	276.8
Purity	≥99% deuterated forms (d1-d4)
UV Maximum	243 nm

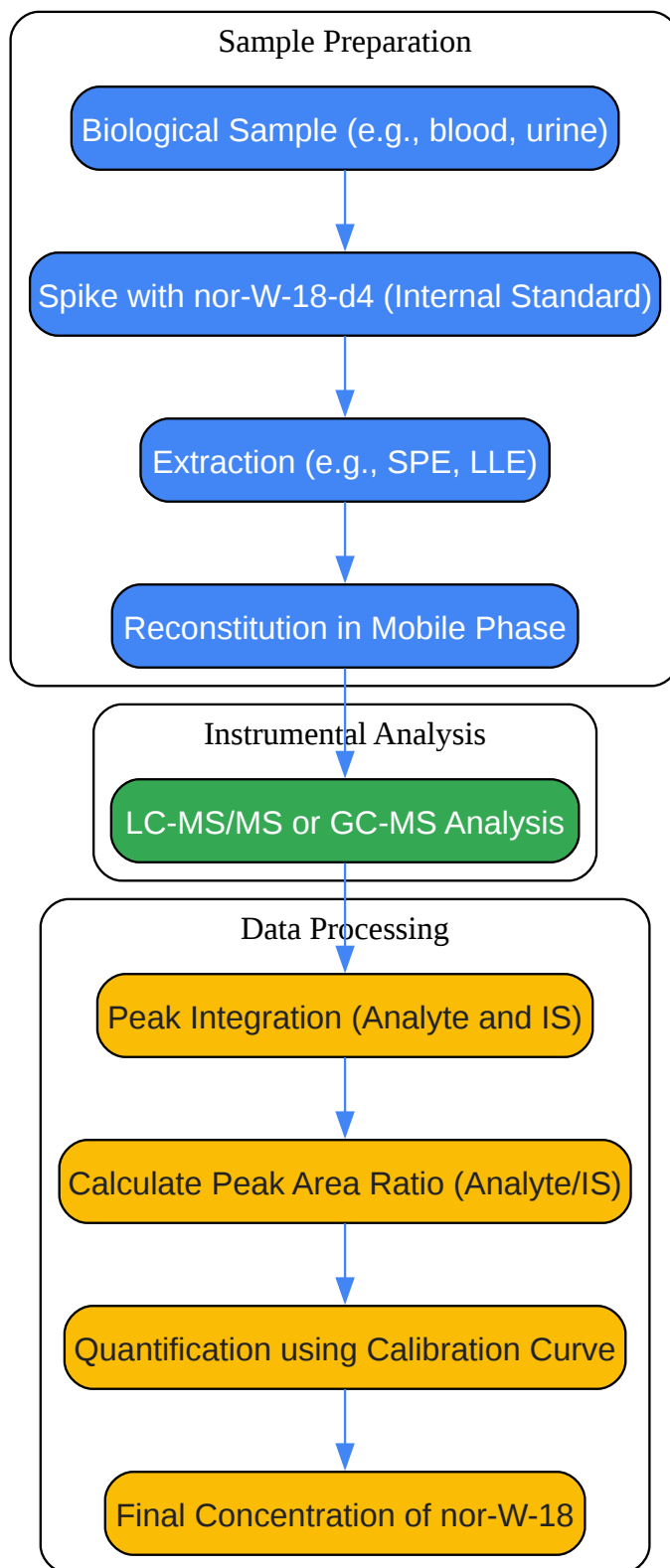
Table 2: Solubility of nor-W-18-d4[\[2\]](#)

Solvent	Concentration
DMF	30 mg/ml
DMSO	30 mg/ml
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/ml
Ethanol	10 mg/ml

Chemical Identifiers for nor-W-18-d4:[\[2\]](#)

- SMILES: O=S(NC1=NCCCC1)(C2=C([2H])C([2H])=C(Cl)C([2H])=C2[2H])=O
- InChI: InChI=1S/C11H13ClN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h4-7H,1-3,8H2,(H,13,14)/i4D,5D,6D,7D
- InChI Key: KYZKDMGAXVMSQY-UGWFXTGHS-A-N

General Analytical Workflow for Quantification using a Deuterated Internal Standard



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Figure 1: General workflow for the quantification of nor-W-18 using nor-W-18-d4 as an internal standard.

Metabolic Relationship

The relationship between W-18, its metabolite nor-W-18, and the deuterated internal standard is crucial for understanding its application in analytical toxicology and pharmacology.



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References

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